molecular formula C35H38BF4N3OSi B3245713 (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate CAS No. 1710476-21-3

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate

Cat. No.: B3245713
CAS No.: 1710476-21-3
M. Wt: 631.6 g/mol
InChI Key: HJTBHQSTRIBHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate is a useful research compound. Its molecular formula is C35H38BF4N3OSi and its molecular weight is 631.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities based on available research.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the triazoloisoquinoline structure and the introduction of the trimethylsilyl group. The compound has been characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

  • Yield : The yield reported for the synthesis of this compound can vary; for instance, one study reported a yield of 61% when synthesized on a 2.5 mmol scale .
  • Melting Point : The melting point was determined to be between 184-185 ºC .

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that certain structural modifications enhanced their antibacterial and antifungal activities. For instance, compounds with higher lipophilicity demonstrated improved antibacterial effects .

Compound StructureAntimicrobial ActivityReference
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-...Moderate to significant against various strains
3-5-Dimethylcarbamoyl-pent-1-enyl...Significant anti-bacterial activity

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, its activity against cholinesterases has been studied:

  • Inhibition of Butyrylcholinesterase (BChE) : Compounds similar to (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-... showed promising inhibition with IC50 values comparable to standard inhibitors like physostigmine .
  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited moderate activity against AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological assays:

  • Study on Protein Synthesis Inhibition : A derivative of this compound was shown to inhibit protein synthesis in cell extracts at nanomolar concentrations, demonstrating its potency as an antiviral agent .
  • Cell Viability Assays : In vitro studies using human cell lines indicated that the compound reduced cell viability in a dose-dependent manner, suggesting cytotoxic properties that could be harnessed for cancer therapy.

Properties

IUPAC Name

[diphenyl-[2-(2,4,6-trimethylphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N3OSi.BF4/c1-25-21-26(2)33(27(3)22-25)38-24-37-32(23-28-15-13-14-20-31(28)34(37)36-38)35(39-40(4,5)6,29-16-9-7-10-17-29)30-18-11-8-12-19-30;2-1(3,4)5/h7-22,24,32H,23H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTBHQSTRIBHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CC4=CC=CC=C4C3=N2)C(C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38BF4N3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate
Reactant of Route 5
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate
Reactant of Route 6
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.